molecular formula C12H15N5O2 B7650244 2-(3,5-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide

Cat. No.: B7650244
M. Wt: 261.28 g/mol
InChI Key: CUWWMYFGBGUTAH-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and a tetrazole ring substituted with a methyl group at the 2 position. The combination of these functional groups imparts unique chemical and physical properties to the compound.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-8-4-9(2)6-10(5-8)19-7-11(18)13-12-14-16-17(3)15-12/h4-6H,7H2,1-3H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWWMYFGBGUTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NN(N=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide typically involves the following steps:

    Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyacetic acid: The 3,5-dimethylphenol is reacted with chloroacetic acid in the presence of a base to form 3,5-dimethylphenoxyacetic acid.

    Synthesis of 2-methyltetrazole: This can be synthesized by the reaction of methylamine with sodium azide in the presence of a catalyst.

    Formation of the final compound: The 3,5-dimethylphenoxyacetic acid is then reacted with 2-methyltetrazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide would depend on its specific application. For example, if used as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The phenoxy and tetrazole groups may play key roles in binding to the target and exerting the desired biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)acetamide: Lacks the tetrazole ring, which may result in different chemical and biological properties.

    N-(2-methyltetrazol-5-yl)acetamide: Lacks the phenoxy group, which may affect its reactivity and applications.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide is unique due to the presence of both the phenoxy and tetrazole groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for various scientific research applications.

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